molecular formula C9H9FO2 B1470926 (4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270296-57-5

(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1470926
CAS No.: 1270296-57-5
M. Wt: 168.16 g/mol
InChI Key: IQEYDZJEDYEEBL-MRVPVSSYSA-N
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Description

“(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the CAS Number: 1270296-57-5. It has a molecular weight of 168.17 and its IUPAC name is ®-7-fluorochroman-4-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m1/s1 . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It’s stored at a temperature of 4 degrees Celsius . The compound’s relative density at 20 °C is 0.80 and its refractive index at 20 °C is +1.371 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a key intermediate in the synthesis of various pharmacologically active agents, such as antihypertensive and aldose reductase inhibitory drugs. For instance, it serves as an intermediate in the synthesis of Nebivolol, highlighting a process that involves steps like esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, which could potentially be industrialized due to mild conditions and readily available agents (Chen Xin-zhi, 2007).
  • Another study focused on the synthesis of benzopyran compounds, noting their diverse pharmacological properties and the convenience of certain precursors for producing active isomers, underscoring the complexity and versatility of synthesis routes for such compounds (A. Yu et al., 2005).

Biological Applications and Effects

  • Benzopyran derivatives, including those structurally related to (4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol, exhibit a wide range of biological activities. For example, a study on benzopyran derivatives from a mangrove endophytic fungus revealed compounds with moderate inhibitory effects on LPS-induced NO production in RAW264.7 cells, indicating anti-inflammatory potential without cytotoxicity at relevant concentrations (Wencong Yang et al., 2020).
  • Another research effort synthesized benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives and tested their anthelmintic properties against Caenorhabditis elegans, finding certain compounds inhibited the growth of the worms at low micromolar concentrations, suggesting potential applications in nematode control (Vaida Milišiūnaitė et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYDZJEDYEEBL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 5.0 grams (0.03 mole) of 3,4-dihydro-7-fluoro-2H-1-benzopyran-4-one in 100 mL of methanol was added portionwise 3.4 grams (0.09 mole) of sodium borohydride during a one hour period, after which the reaction mixture was stirred for about 18 hours. The reaction mixture was then concentrated under reduced pressure to a residue, which was slurried in water and extracted with methylene chloride. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue, which was subjected to column chromatography on silica gel, with 1:4 ethyl acetate:hexane as the eluant. The product-containing fractions were combined and concentrated under reduce pressure, yielding 4.4 grams of 3,4-dihydro-7-fluoro-4-hydroxy-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure. This reaction was repeated several times.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-fluoro-2,3-dihydro-4H-chromen-4-one (6.25 g, 37.6 mmol, US 20050038032) in methanol (60 mL) was added sodium borohydride (1.57 g, 41.4 mmol) at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and evaporated to remove methanol. The residue was quenched with water, and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1 as an eluent) to afford the title compound as a pale gray solid (4.70 g, 74%):
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
Reactant of Route 5
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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